molecular formula C6H12N2 B3325029 1,3-Diazabicyclo[3.2.1]octane CAS No. 20419-27-6

1,3-Diazabicyclo[3.2.1]octane

Cat. No.: B3325029
CAS No.: 20419-27-6
M. Wt: 112.17 g/mol
InChI Key: DWGZFVFPZSVCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diazabicyclo[3.2.1]octane is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is often used as a catalyst and a ligand in various chemical reactions due to its basicity and ability to stabilize transition states.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cycloaddition of azomethine ylides with acrylate derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields this compound in 51-73% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cycloaddition reactions using readily available starting materials such as azomethine ylides and acrylate derivatives. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Cycloaddition Reactions: Common reagents include azomethine ylides and acrylate derivatives. The reactions are typically carried out under mild conditions with moderate to high yields.

    Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions involving this compound.

Major Products Formed

    Cycloaddition Reactions: The major products are typically bicyclic compounds with additional functional groups introduced through the cycloaddition process.

    Substitution Reactions: The major products are substituted derivatives of this compound, where the nitrogen atoms are functionalized with various substituents.

Scientific Research Applications

1,3-Diazabicyclo[3.2.1]octane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-diazabicyclo[3.2.1]octane involves its ability to act as a nucleophile and a base. It can stabilize transition states in various chemical reactions, thereby enhancing reaction rates and selectivity. The nitrogen atoms in its structure can participate in hydrogen bonding and coordinate with metal ions, making it an effective ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diazabicyclo[3.2.1]octane is unique due to its dual nitrogen atoms, which impart distinct basicity and reactivity compared to other bicyclic compounds. Its ability to stabilize transition states and participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

1,3-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-8-4-6(1)3-7-5-8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZFVFPZSVCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diazabicyclo[3.2.1]octane
Reactant of Route 2
1,3-Diazabicyclo[3.2.1]octane
Reactant of Route 3
1,3-Diazabicyclo[3.2.1]octane
Reactant of Route 4
1,3-Diazabicyclo[3.2.1]octane
Reactant of Route 5
1,3-Diazabicyclo[3.2.1]octane
Reactant of Route 6
1,3-Diazabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.